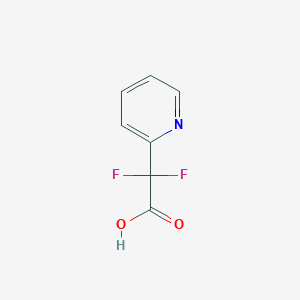

2,2-Difluoro-2-(pyridin-2-YL)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9,6(11)12)5-3-1-2-4-10-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLRWDAJQZZLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(pyridin-2-yl)acetic acid is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The introduction of a difluoromethyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a summary of the available information on the synthesis and characterization of this compound.

It is important to note that a detailed, publicly available experimental protocol for the synthesis and comprehensive characterization of this compound is not readily found in the scientific literature. The information presented herein is compiled from supplier data and general knowledge of related chemical transformations.

Compound Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |

| Molecular Weight | 173.12 g/mol | [1] |

| CAS Number | 1039621-73-2 | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% (as per commercial suppliers) | [1] |

| IUPAC Name | This compound | [1] |

Synthesis Pathway

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on known organic chemistry transformations. A potential pathway could involve the difluoroacetylation of a suitable pyridine precursor.

The following diagram illustrates a hypothetical synthesis workflow.

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocols

Note: The following protocols are generalized and hypothetical due to the absence of a specific literature procedure. They should be adapted and optimized by qualified researchers based on small-scale trials and safety assessments.

Hypothetical Synthesis of Ethyl 2,2-Difluoro-2-(pyridin-2-yl)acetate

-

Reaction Setup: To a solution of a suitable 2-substituted pyridine precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), add a difluoroacetylating agent (e.g., ethyl bromodifluoroacetate) and a suitable initiator or catalyst at an appropriate temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Hydrolysis to this compound

-

Reaction: Dissolve the purified ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate in a suitable solvent system (e.g., a mixture of ethanol and water). Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.

-

Work-up and Isolation: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.

Characterization

Due to the lack of published spectral data, a detailed characterization table cannot be provided. However, the following analytical techniques would be essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would show characteristic signals for the protons on the pyridine ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR: Would reveal the number of unique carbon environments, including the quaternary carbon attached to the fluorine atoms and the carboxylic acid carbon.

-

¹⁹F NMR: Would show a singlet corresponding to the two equivalent fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretching vibrations.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the final product.

Caption: Logical workflow for the analytical characterization of the synthesized compound.

Conclusion

While this compound is commercially available, detailed public information regarding its synthesis and full characterization is scarce. The information provided in this guide offers a foundational understanding based on general chemical principles and data from commercial suppliers. Researchers and drug development professionals seeking to work with this compound are encouraged to perform thorough literature searches for analogous structures and to develop and validate their own synthetic and analytical methods.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(Pyridin-2-yl)acetic acid

Introduction

2-(Pyridin-2-yl)acetic acid is a heterocyclic compound belonging to the class of pyridines and their derivatives. It features a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, attached to an acetic acid moiety. This structure imparts both acidic and basic characteristics to the molecule, influencing its physicochemical properties and potential applications. Notably, it is a known metabolite of betahistine, an antivertigo drug. An understanding of its physicochemical properties is crucial for its application in drug development, chemical synthesis, and material science.

Physicochemical Properties

The key physicochemical properties of 2-(Pyridin-2-yl)acetic acid are summarized in the table below. These parameters are critical in predicting the behavior of the compound in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Melting Point | 135 °C (decomposes) | [3] |

| pKa (Strongest Acidic) | 3.35 | [4] |

| logP | 0.57 | [4] |

| Water Solubility | 63.5 g/L | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard procedures in chemical and pharmaceutical research.

The melting point of a compound is a crucial indicator of its purity.[5]

-

Apparatus : Capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.[6]

-

Procedure :

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

-

The capillary tube is placed in the heating block of the apparatus.[6]

-

The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to approximately 2°C per minute.[5]

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[6] For a pure compound, this range is typically narrow (0.5-1.0°C).[5]

-

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.[8]

-

Apparatus : pH meter with a combined glass electrode, burette, beaker, and magnetic stirrer.

-

Procedure :

-

A known concentration of 2-(Pyridin-2-yl)acetic acid is dissolved in a beaker of deionized water.

-

The pH electrode is calibrated using standard buffer solutions and then immersed in the sample solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments from the burette.

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

-

NMR spectroscopy can also be utilized to determine pKa values by monitoring the chemical shift changes of specific protons as a function of pH.[9]

LogP is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. The shake-flask method is a classical approach for its determination.[10][11]

-

Apparatus : Separatory funnel, shaker, centrifuge (optional), and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure :

-

A known amount of 2-(Pyridin-2-yl)acetic acid is dissolved in a mixture of n-octanol and water in a separatory funnel.[11]

-

The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two immiscible phases.[11]

-

The layers are separated, and the concentration of the compound in each phase is determined analytically.[11]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11]

-

High-performance thin-layer chromatography (HPTLC) and other chromatographic methods can also be employed to determine lipophilicity.[10]

Solubility is a critical parameter, especially in drug development, as it affects bioavailability.

-

Apparatus : Vials, shaker or rotator, filtration device, and an analytical instrument for concentration measurement.

-

Procedure :

-

An excess amount of 2-(Pyridin-2-yl)acetic acid is added to a known volume of water in a vial.

-

The mixture is agitated at a constant temperature until equilibrium is established.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). This concentration represents the aqueous solubility.

-

Synthesis and Workflow

The synthesis of 2-(Pyridin-2-yl)acetic acid can be achieved through various synthetic routes. A common method involves the hydrolysis of its corresponding ester, ethyl 2-pyridylacetate.[12]

Caption: Synthetic workflow for 2-(Pyridin-2-yl)acetic acid.

A convenient three-component synthesis of substituted pyridylacetic acid derivatives has also been reported, utilizing Meldrum's acids as key reagents.[13]

Logical Relationships in Physicochemical Profiling

The physicochemical properties of a compound are interconnected and influence its overall behavior. The following diagram illustrates the logical flow of how these properties are determined and how they relate to each other.

Caption: Interrelation of physicochemical property determination.

References

- 1. Pyridin-2-yl Acetate | C7H7NO2 | CID 11400803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pyridylacetic acid 99 16179-97-8 [sigmaaldrich.com]

- 4. Human Metabolome Database: Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) [hmdb.ca]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]

- 11. acdlabs.com [acdlabs.com]

- 12. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid: A Technical Overview

Despite a comprehensive search of available scientific literature and databases, there is currently no specific information regarding the mechanism of action, biological activity, or therapeutic targets of the chemical compound 2,2-Difluoro-2-(pyridin-2-YL)acetic acid. This document outlines the current landscape of knowledge and provides a theoretical framework based on the analysis of its core chemical structures: a pyridine ring and a difluoroacetic acid moiety.

This technical guide is intended for researchers, scientists, and drug development professionals. Due to the absence of direct experimental data for the specified molecule, this paper will explore the known biological activities of related compounds to infer potential, yet unverified, mechanisms of action.

Chemical Structure and Properties

This compound is a synthetic organic compound. Its structure is characterized by a central alpha-carbon double-fluorinated and bonded to both a carboxylic acid group and a pyridine ring at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | PubChem |

| Molecular Weight | 173.12 g/mol | PubChem |

| Appearance | White to off-white solid | Generic Supplier Data |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Generic Supplier Data |

Potential (but Unverified) Mechanisms of Action Based on Structural Analogs

Given the lack of direct evidence, we can hypothesize potential mechanisms of action by examining the known biological roles of its constituent chemical motifs.

Insights from Pyridine-Containing Compounds

The pyridine ring is a common scaffold in a vast array of biologically active compounds and approved pharmaceuticals. Pyridine derivatives have been shown to exhibit a wide range of activities, including but not limited to, acting as enzyme inhibitors, receptor antagonists, and signaling modulators.

-

Enzyme Inhibition: Pyridine carboxylic acids, a class to which the target compound belongs, are known to be effective enzyme inhibitors.[1][2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the overall electronic properties of the ring can facilitate interactions with the active sites of various enzymes.

Figure 1: Hypothetical Enzyme Inhibition

Caption: Hypothetical binding of the compound to an enzyme active site, leading to inhibition.

Insights from Difluoroacetic Acid Derivatives

The presence of two fluorine atoms on the alpha-carbon can significantly alter the acidity, lipophilicity, and metabolic stability of the carboxylic acid. This modification is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation. This could potentially lead to a longer biological half-life.

-

Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid proton, which could influence its interaction with biological targets.

Experimental Protocols for Future Investigation

To elucidate the true mechanism of action of this compound, a systematic series of in vitro and in vivo experiments would be required.

In Vitro Screening

-

Target-Based Screening:

-

Enzyme Inhibition Assays: A broad panel of enzyme assays (e.g., kinases, proteases, phosphatases) should be conducted to identify potential targets. The compound would be incubated with purified enzymes and their respective substrates, and the enzyme activity would be measured.

-

Receptor Binding Assays: Radioligand binding assays could be used to determine if the compound binds to a wide range of G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.

-

-

Phenotypic Screening:

-

Cell Viability Assays: The compound's effect on the proliferation and viability of various cancer cell lines and normal cell lines should be assessed using assays such as MTT or CellTiter-Glo.

-

High-Content Imaging: This technique can be used to observe changes in cellular morphology, protein localization, and other cellular phenotypes in response to compound treatment.

-

Figure 2: Experimental Workflow for In Vitro Screening

Caption: A proposed workflow for the initial in vitro screening of the compound.

Conclusion and Future Directions

References

Technical Guide: Spectroscopic and Physicochemical Properties of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Reference: 2,2-Difluoro-2-(pyridin-2-YL)acetic acid CAS Number: 1039621-73-2

This document provides a summary of the available physicochemical properties for this compound. An extensive search of public databases, scientific literature, and patent repositories was conducted to obtain experimental spectroscopic data (NMR, IR, MS) and associated experimental protocols.

Important Note: As of the date of this document, detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound are not publicly available. While the compound is commercially available, the suppliers do not provide this information in their public documentation. Consequently, the following sections summarize the known properties and provide predicted data where possible.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below. This information has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1039621-73-2 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.119 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC=NC(=C1)C(C(=O)O)(F)F | N/A |

| InChI Key | YSLRWDAJQZZLAQ-UHFFFAOYSA-N | [2] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data (¹H, ¹³C, ¹⁹F) for this compound is not available in the public domain. For drug development and research purposes, acquiring this data experimentally would be a critical step for structural verification and purity assessment.

2.2. Infrared (IR) Spectroscopy

No public IR spectra for this compound have been found.

2.3. Mass Spectrometry (MS)

Experimental mass spectrometry data is not publicly available. However, predicted mass-to-charge ratios (m/z) for common adducts of a structural isomer, 2,2-difluoro-2-(pyridin-4-yl)acetic acid, are available and may provide a useful reference.

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.03612 |

| [M+Na]⁺ | 196.01806 |

| [M-H]⁻ | 172.02156 |

| [M]⁺ | 173.02829 |

Data for 2,2-difluoro-2-(pyridin-4-yl)acetic acid

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not described in the accessible scientific literature or patent databases. General synthetic methods for related pyridine-acetic acid derivatives have been reported, but a specific, validated protocol for this compound is not available.

Logical Workflow for Compound Characterization

For researchers who have synthesized or acquired this compound, a standard workflow for its characterization would be as follows. This logical workflow is represented by the diagram below.

References

In-Depth Technical Guide: Difluoro(pyridin-2-yl)acetic acid (CAS 1039621-73-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoro(pyridin-2-yl)acetic acid, identified by CAS number 1039621-73-2, is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring attached to a difluoroacetic acid moiety, offers a unique combination of properties that make it an attractive starting point for the synthesis of novel therapeutic agents. The incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known properties and applications of this compound, with a focus on its role as a key intermediate in synthetic chemistry.

Physicochemical Properties

The fundamental properties of Difluoro(pyridin-2-yl)acetic acid are summarized in the table below. These characteristics are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1039621-73-2 | [1][2] |

| IUPAC Name | 2,2-difluoro-2-(pyridin-2-yl)acetic acid | [2] |

| Synonym | Compound FL0175 | [3][4] |

| Molecular Formula | C₇H₅F₂NO₂ | [2][3] |

| Molecular Weight | 173.12 g/mol | [3] |

| Appearance | Solid | [3] |

Applications in Drug Discovery and Synthesis

Difluoro(pyridin-2-yl)acetic acid is primarily utilized as a fragment molecule and a versatile scaffold in the design and synthesis of more complex molecules with potential therapeutic applications.[3][4] Its utility stems from the presence of multiple reactive sites that allow for molecular linking, expansion, and modification.

The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and ketones, enabling the covalent linkage to other molecular fragments. The pyridine ring, a common motif in many biologically active compounds, can participate in various coupling reactions and also influence the overall polarity and solubility of the resulting molecule.

The gem-difluoro group adjacent to the carboxylic acid is a key feature that imparts unique properties. This structural motif can serve as a bioisostere for other functional groups and can enhance the metabolic stability of a drug candidate by blocking potential sites of oxidation.

Logical Workflow for Synthetic Utilization

The general workflow for utilizing Difluoro(pyridin-2-yl)acetic acid in a drug discovery program typically involves a series of strategic synthetic transformations. The following diagram illustrates a logical relationship for its application as a synthetic building block.

References

The Biological Frontier: An In-depth Technical Guide to the Activity of Fluorinated Pyridine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine carboxylic acid scaffolds has emerged as a powerful tool in medicinal chemistry and agrochemical research. This technical guide delves into the diverse biological activities of these compounds, offering a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes, this document aims to provide a valuable resource for professionals engaged in the discovery and development of novel therapeutic and agricultural agents.

Anticancer Activity

Fluorinated pyridine carboxylic acids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The introduction of fluorine can enhance the antiproliferative activity of the parent compounds through various mechanisms, including altered metabolic stability and target binding affinity.[1][2][3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine carboxylic acid derivatives, reported as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [4] |

| Pyridine-ureas | Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [4] |

| Phenyl-pyridine-2-carboxylic acid | Ro 41-4439 | Various | Low micromolar | [5] |

| Pyridine Heterocyclic Hybrids | Compound 3b | Huh-7 (Liver) | 6.54 | [6][7] |

| Pyridine Heterocyclic Hybrids | Compound 3b | A549 (Lung) | 15.54 | [6][7] |

| Pyridine Heterocyclic Hybrids | Compound 3b | MCF-7 (Breast) | 6.13 | [6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle:

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated pyridine carboxylic acid derivatives) and a vehicle control. Include a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[6][7]

Antimicrobial Activity

Fluorinated pyridine carboxylic acids have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. The fluorine atom can enhance antimicrobial efficacy by improving cell penetration and binding to microbial targets.[8]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected fluorinated pyridine carboxylic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Nicotinic Acid Derivative | Compound 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [9] |

| Nicotinic Acid Derivative | Compound 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [9] |

| 1,3,4-Oxadiazoline Derivative | Compound 25 | Bacillus subtilis ATCC 6633 | 7.81 | [9] |

| 1,3,4-Oxadiazoline Derivative | Compound 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [9] |

| 4-Trifluoromethylpyridine Nucleoside | Compound 4 | Staphylococcus aureus | 1.3-4.9 | [10][11] |

| 4-Trifluoromethylpyridine Nucleoside | Compound 5 | Bacillus infantis | 1.3-4.9 | [10][11] |

| 4-Trifluoromethylpyridine Nucleoside | Compound 6 | Escherichia coli | 1.3-4.9 | [10][11] |

| 4-Trifluoromethylpyridine Nucleoside | Compound 7 | Stenotrophomonas maltophilia | 1.3-4.9 | [10][11] |

| Nicotinamide Derivative | Compound 16g | Candida albicans SC5314 | 0.25 | [12] |

| Nicotinamide Derivative | Compound 16g | Fluconazole-resistant C. albicans | 0.125-1 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Principle:

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Procedure:

-

Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Anti-inflammatory Activity

Certain fluorinated pyridine carboxylic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the production of reactive oxygen species (ROS).[14][15]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected isonicotinic acid derivatives, reported as IC50 values for the inhibition of ROS production.

| Compound Class | Specific Derivative | Assay | IC50 (µg/mL) | Reference |

| Isonicotinate | Compound 5 | ROS Inhibition | 1.42 ± 0.1 | [14] |

| Isonicotinate | Compound 8b | ROS Inhibition | 3.7 ± 1.7 | [14] |

| Standard Drug | Ibuprofen | ROS Inhibition | 11.2 ± 1.9 | [14] |

Experimental Protocol: Inhibition of Reactive Oxygen Species (ROS) Production

This assay measures the ability of a compound to inhibit the production of ROS from phagocytes, a key event in the inflammatory response.

Principle:

Whole blood or isolated neutrophils are stimulated to produce ROS. A chemiluminescent probe, such as luminol, is used to detect the ROS production. The light emitted is proportional to the amount of ROS produced. The inhibitory effect of a compound is determined by the reduction in chemiluminescence.

Procedure:

-

Blood/Cell Preparation: Use diluted whole blood or isolated neutrophils.

-

Compound Incubation: Incubate the cells with various concentrations of the test compound.

-

Stimulation and Detection: Add a stimulant (e.g., serum-opsonized zymosan) and a chemiluminescent probe (luminol) to the cell suspension.

-

Measurement: Measure the chemiluminescence over time using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of ROS production relative to a control and determine the IC50 value.[14]

Herbicidal Activity as Auxin Mimics

A significant application of pyridine carboxylic acids, including fluorinated analogs, is in agriculture as herbicides. Many of these compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth and eventual death in susceptible plants.[8][16]

Mechanism of Action: Auxin Mimicry

Synthetic auxins bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins. This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the repressors by the 26S proteasome. The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes. At herbicidal concentrations, this leads to a massive and uncontrolled activation of these genes, disrupting normal plant growth and development.[17]

Enzyme Inhibition

Fluorinated pyridine carboxylic acids can also exert their biological effects through the inhibition of specific enzymes. The electronegativity and small size of the fluorine atom can lead to strong interactions with enzyme active sites, resulting in potent and selective inhibition.[15][18]

General Mechanism of Enzyme Inhibition

Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The high electronegativity of fluorine in fluorinated pyridine carboxylic acids can contribute to stronger binding to the active site, leading to effective competitive inhibition.

This technical guide provides a foundational understanding of the diverse biological activities of fluorinated pyridine carboxylic acids. The presented data and protocols offer a starting point for researchers to explore the potential of these compounds in various therapeutic and agricultural applications. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides [ouci.dntb.gov.ua]

- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 12. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic History and Unexplored Potential of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(pyridin-2-YL)acetic acid, a fluorinated pyridine derivative, stands as a molecule of interest within the landscape of medicinal chemistry and drug discovery. Its unique structural features, combining the electron-withdrawing nature of two fluorine atoms with the versatile pyridine ring, suggest a potential for this compound to serve as a valuable building block in the synthesis of novel therapeutic agents. However, a comprehensive review of the scientific literature reveals a notable scarcity of information regarding its discovery, historical development, and specific biological applications. This technical guide aims to consolidate the currently available information and highlight the unexplored avenues for future research into this intriguing molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1039621-73-2 |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

Synthesis and Discovery: An Obscure Past

Despite its availability from various chemical suppliers as a research chemical, the original synthesis and discovery of this compound are not well-documented in publicly accessible scientific literature or patent databases. The compound is primarily cataloged as a building block, suggesting its utility in the construction of more complex molecules for various research and development purposes. The lack of a clear historical record presents an opportunity for chemical historians and synthetic chemists to uncover its origins.

General synthetic strategies for α,α-difluoro-α-heteroarylacetic acids often involve the fluorination of a suitable precursor. A plausible, though unconfirmed, synthetic workflow for this compound could be conceptualized as follows:

Caption: A conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, potentially leading to improved pharmacological properties. The pyridine moiety is also a common feature in many approved drugs, known for its ability to engage in hydrogen bonding and other interactions with biological targets.

Given these structural characteristics, this compound could be a valuable starting material for the development of inhibitors for various enzyme classes. For instance, its structural similarity to certain metabolites could make it a candidate for inhibiting enzymes involved in metabolic pathways.

Biological Activity: A Call for Investigation

A thorough search of the scientific literature did not yield any specific studies detailing the biological activity of this compound. There is a clear lack of data regarding its efficacy in any biological assays, its mechanism of action, or its potential involvement in any signaling pathways. This represents a significant knowledge gap and a compelling area for future research.

A logical first step in exploring the biological potential of this compound would be to perform a broad-spectrum screening against a panel of common drug targets.

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound remains a molecule with an unwritten history and an unexplored potential. While its commercial availability as a research chemical suggests its utility in synthetic chemistry, the absence of dedicated studies on its discovery, synthesis, and biological activity is striking. This technical overview serves as a call to the scientific community to investigate this compound further. Elucidating its origins and exploring its pharmacological properties could unlock new avenues in drug discovery and development. The unique combination of a difluoromethyl group and a pyridine ring warrants a closer examination of this enigmatic molecule.

Theoretical and Experimental Insights into 2,2-Difluoro-2-(pyridin-2-yl)acetic acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to its structural features, this compound holds potential as a versatile building block for the synthesis of novel therapeutic agents. This document summarizes its fundamental properties, outlines proposed theoretical studies, presents a putative synthesis protocol, and details methods for its characterization. While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes a robust framework for its synthesis and evaluation based on established methodologies for analogous compounds.

Introduction

The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Pyridine scaffolds are also a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[3] The combination of a difluoromethyl group and a pyridinyl moiety in this compound presents a compelling scaffold for the development of novel therapeutics. This document serves as a technical resource for researchers engaged in the study and application of this promising compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 1039621-73-2 | [4][5] |

| Molecular Formula | C₇H₅F₂NO₂ | [4][5] |

| Molecular Weight | 173.12 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% (commercial sources) | [4] |

| Canonical SMILES | C1=CC=NC(=C1)C(C(=O)O)(F)F | |

| InChI Key | YSLRWDAJQZZLAQ-UHFFFAOYSA-N | [4] |

Theoretical Studies

Proposed Computational Workflow

Key Areas of Theoretical Investigation

-

Conformational Analysis: To identify the most stable conformers and the rotational barriers around the C-C single bond.

-

Electronic Properties: Calculation of HOMO-LUMO energy gap to understand the molecule's kinetic stability and chemical reactivity.

-

Spectroscopic Properties: Prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts and IR vibrational frequencies to aid in experimental characterization.

-

Reactivity Indices: Analysis of atomic charges and Fukui functions to predict sites susceptible to electrophilic and nucleophilic attack.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to the title compound involves the difluorination of a suitable precursor, such as a pyridin-2-yl substituted ketoester or dithioketal, followed by hydrolysis. The following is a generalized, hypothetical protocol based on established methods for the synthesis of α,α-difluoro carboxylic acids.[6]

Materials:

-

Ethyl 2-(pyridin-2-yl)-2-oxoacetate

-

1,2-Ethanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

A suitable oxidative fluorinating agent (e.g., N-Fluorobenzenesulfonimide (NFSI), Selectfluor®)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Aqueous acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis

-

Organic solvents for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dithioacetal Formation: To a solution of ethyl 2-(pyridin-2-yl)-2-oxoacetate in an anhydrous solvent, add 1,2-ethanedithiol followed by a catalytic amount of BF₃·OEt₂. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the dithioacetal intermediate.

-

Oxidative Fluorination: Dissolve the dithioacetal intermediate in an appropriate anhydrous solvent. Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) and add the oxidative fluorinating agent portion-wise. Allow the reaction to proceed until completion.

-

Hydrolysis: The resulting crude difluoroester is then subjected to acidic or basic hydrolysis to yield the corresponding carboxylic acid.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Proposed Spectroscopic Characterization

The structural elucidation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected data, based on the analysis of similar structures, are summarized below.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~8.6 | d | ~4-5 Hz | H6 (Pyridine) |

| ¹H | ~7.9 | td | ~8, 2 Hz | H4 (Pyridine) |

| ¹H | ~7.6 | d | ~8 Hz | H3 (Pyridine) |

| ¹H | ~7.4 | t | ~6 Hz | H5 (Pyridine) |

| ¹H | Broad singlet | s | - | -COOH |

| ¹³C | ~165 (t) | t | ~30-40 Hz | -COOH |

| ¹³C | ~149 | s | - | C2 (Pyridine) |

| ¹³C | ~148 | s | - | C6 (Pyridine) |

| ¹³C | ~138 | s | - | C4 (Pyridine) |

| ¹³C | ~126 | s | - | C5 (Pyridine) |

| ¹³C | ~123 | s | - | C3 (Pyridine) |

| ¹³C | ~115 (t) | t | ~250-260 Hz | -CF₂- |

| ¹⁹F | ~ -80 to -100 | s | - | -CF₂- |

4.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1730 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1580 | Medium | C=C and C=N ring stretching |

| 1300-1100 | Strong | C-F stretch |

4.2.3. Mass Spectrometry (MS)

| m/z (Method) | Interpretation |

| 174.0361 (ESI+) | [M+H]⁺ |

| 196.0180 (ESI+) | [M+Na]⁺ |

| 128.0255 (EI) | [M-COOH]⁺ |

| 78.0422 (EI) | [Pyridine]⁺ |

Biological Activity and Potential Applications

While there is a lack of specific biological data for this compound in the scientific literature, the known pharmacological activities of fluorinated pyridine derivatives suggest several potential areas of investigation.[1][3] These include, but are not limited to, applications as anticancer, anti-inflammatory, and antimicrobial agents. The α,α-difluoroacetic acid moiety can act as a bioisostere for a carboxylic acid or a gem-dimethyl group, potentially influencing enzyme inhibition or receptor binding.

A proposed workflow for the initial biological screening of this compound is presented below.

Further studies would be required to elucidate any specific mechanism of action and to identify potential protein targets.

Conclusion

This compound represents a molecule of considerable interest for the development of new chemical entities in the pharmaceutical and agrochemical sectors. This technical guide has provided a foundational overview of its properties, along with proposed theoretical and experimental frameworks for its comprehensive study. While a significant portion of the detailed experimental data remains to be publicly documented, the protocols and predictive data presented herein offer a valuable starting point for researchers. Future investigations into the synthesis, characterization, and biological evaluation of this compound are warranted to fully explore its therapeutic potential.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

Potential Research Areas for 2,2-Difluoro-2-(pyridin-2-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Difluoro-2-(pyridin-2-yl)acetic acid is a fluorinated heterocyclic compound with significant potential as a scaffold in drug discovery and as a tool for chemical biology. The strategic incorporation of a difluoromethyl group directly adjacent to a carboxylic acid and a pyridine ring offers a unique combination of physicochemical properties that can be exploited for the development of novel therapeutics. This technical guide outlines promising research avenues for this molecule, focusing on its potential as an enzyme inhibitor, a modulator of protein-protein interactions, and a versatile building block in medicinal chemistry. Detailed experimental protocols and conceptual frameworks are provided to facilitate further investigation.

Physicochemical and Structural Rationale for Research

The therapeutic potential of this compound is rooted in the distinct properties of its constituent moieties:

-

Pyridine Ring: A ubiquitous scaffold in FDA-approved drugs, the pyridine nitrogen can act as a hydrogen bond acceptor and engage in π-π stacking with aromatic residues in protein binding sites.[1][2][3][4] This facilitates target recognition and binding affinity. The substitution pattern on the pyridine ring allows for fine-tuning of steric and electronic properties.[1]

-

α,α-Difluoroacetic Acid Moiety: The two fluorine atoms significantly lower the pKa of the carboxylic acid, making it a stronger acid and potentially a more effective mimic of phosphate groups in biological systems. The difluoromethyl group is also recognized as a "lipophilic hydrogen bond donor," capable of forming non-classical hydrogen bonds, and can serve as a bioisostere for hydroxyl, thiol, or amine groups.[5][6] This moiety can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[7]

-

Carboxylic Acid Group: This functional group is a key pharmacophoric element, capable of forming strong ionic and hydrogen bonds with biological targets. However, it can also present challenges in terms of membrane permeability and metabolic liability.[8][9] The unique electronic environment of this particular carboxylic acid, influenced by the adjacent fluorine atoms, makes it a compelling subject for bioisosteric replacement studies.[10][11]

A summary of the key physicochemical properties of the core structure is presented in Table 1.

| Property | Value/Characteristic | Significance in Drug Discovery |

| Molecular Weight | 173.12 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| pKa (estimated) | ~2-3 | Increased acidity compared to non-fluorinated analogs; potential phosphate mimic. |

| Hydrogen Bond Acceptors | 3 (N in pyridine, 2 O in carboxyl) | Potential for multiple interactions with biological targets.[1] |

| Hydrogen Bond Donors | 1 (OH of carboxyl), potential C-F--H-X | The difluoromethyl group can act as a weak hydrogen bond donor.[6] |

| Lipophilicity (XLogP3) | ~0.5 | Moderate lipophilicity, suggesting a balance between solubility and permeability. |

Proposed Research Areas

As an Inhibitor of Hydrolytic Enzymes

The electrophilic nature of the carbon atom bearing the two fluorine atoms, coupled with the adjacent carboxylic acid, makes this compound a prime candidate for inhibiting hydrolytic enzymes such as proteases, esterases, and phosphatases. The difluoromethyl ketone and related structures are known to act as transition-state analog inhibitors, forming stable hemiacetal or hemiketal adducts with active site serine, cysteine, or threonine residues.[12]

Hypothesis: this compound and its derivatives can act as covalent or non-covalent inhibitors of hydrolytic enzymes by mimicking the tetrahedral transition state of substrate hydrolysis.

Potential Targets:

-

Serine Proteases: (e.g., Thrombin, Trypsin, Chymotrypsin)

-

Cysteine Proteases: (e.g., Caspases, Cathepsins)

-

Metallo-β-lactamases: (Implicated in antibiotic resistance)

A proposed workflow for screening and characterization is depicted below.

Figure 1: Workflow for the evaluation of this compound derivatives as enzyme inhibitors.

As a Scaffold for Kinase Inhibitors

The pyridine ring is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atom typically forms a critical hydrogen bond with the backbone amide of the kinase hinge region. The difluoroacetic acid moiety can be derivatized into amides and other functional groups to explore interactions with other regions of the ATP binding pocket.

Hypothesis: Amide derivatives of this compound can be designed as potent and selective kinase inhibitors.

Potential Kinase Targets:

-

Receptor Tyrosine Kinases: (e.g., EGFR, VEGFR)

-

Non-receptor Tyrosine Kinases: (e.g., Src, Abl)

-

Serine/Threonine Kinases: (e.g., MAP kinases, CDKs)

The following diagram illustrates the conceptual interaction of a hypothetical derivative with a kinase active site.

Figure 2: Conceptual binding mode of a derivative in a kinase active site.

As a Bioisostere for Carboxylic Acids in Known Ligands

The unique properties of the α,α-difluoroacetic acid group make it an interesting candidate for bioisosteric replacement of a simple carboxylic acid in known bioactive molecules. This strategy could lead to improved potency, selectivity, or pharmacokinetic profiles.

Hypothesis: Replacing a key carboxylic acid moiety in an existing pharmacophore with this compound (or a derivative) will modulate its biological activity and drug-like properties.

Potential Applications:

-

Non-steroidal Anti-inflammatory Drugs (NSAIDs): Many NSAIDs are aryl- or heteroarylacetic acids.

-

Antifibrotic Agents: As seen in related pyridine derivatives.

-

Metabolic Disease Targets: Where ligands often contain carboxylic acids to mimic endogenous metabolites.

A logical workflow for a bioisosteric replacement strategy is outlined below.

Figure 3: Logical workflow for a bioisosteric replacement strategy.

Experimental Protocols

General Protocol for Amide Coupling

This protocol outlines a standard procedure for synthesizing amide derivatives from this compound, which is a crucial step for exploring its potential as a kinase inhibitor or for bioisosteric replacement studies.

-

Activation of the Carboxylic Acid:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq).

-

Add a tertiary amine base, for example, DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

-

Amine Addition:

-

Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

-

Protocol for a Generic Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a representative time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding affinity of synthesized compounds to a target kinase.

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of the target kinase, a europium-labeled anti-tag antibody (e.g., anti-GST), and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer (kinase-specific).

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound dilutions.

-

Add the kinase and Eu-labeled antibody mixture to all wells.

-

Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled tracer.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its unique structural and electronic features provide a strong rationale for its investigation in several key areas of drug discovery. The proposed research directions—targeting hydrolytic enzymes, developing kinase inhibitors, and employing it in bioisosteric replacement strategies—offer multiple avenues for identifying novel lead compounds. The experimental frameworks provided herein serve as a starting point for researchers to unlock the therapeutic potential of this versatile fluorinated building block.

References

- 1. benchchem.com [benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. drughunter.com [drughunter.com]

- 12. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogues of 2,2-Difluoro-2-(pyridin-2-yl)acetic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-difluoroacetic acid moiety, in particular, is a valuable pharmacophore that can act as a bioisostere for carboxylic acids, offering improved properties. This technical guide focuses on the structural analogues of 2,2-difluoro-2-(pyridin-2-yl)acetic acid, a scaffold with significant potential in drug discovery.

This document provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols relevant to the exploration of this promising class of compounds. While direct structure-activity relationship (SAR) data for a broad series of this compound analogues is not extensively available in the public domain, this guide compiles and extrapolates from structurally related compounds to provide a foundational understanding for researchers in the field.

Synthetic Methodologies

The synthesis of this compound and its analogues can be approached through several key transformations. A general and adaptable synthetic workflow is presented below, based on established methods for related α,α-difluoro-α-arylcarboxylic acids.

General Synthetic Workflow

A plausible synthetic route involves the introduction of the difluoromethyl group to a pyridyl precursor, followed by functional group manipulations to yield the final carboxylic acid.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a related synthesis)

This protocol is an adapted procedure for the synthesis of α,α-difluoro-α-arylacetic acids and serves as a template for the synthesis of the title compound and its analogues.

Step 1: Synthesis of Ethyl 2-(pyridin-2-yl)acetate

-

To a solution of pyridine-2-carbaldehyde in a suitable solvent (e.g., toluene), a phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) is added.

-

The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield ethyl 2-(pyridin-2-yl)acrylate.

-

The acrylate is then subjected to reduction, for example, by catalytic hydrogenation (H₂, Pd/C) in ethanol, to afford ethyl 2-(pyridin-2-yl)acetate.

Step 2: Synthesis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate

-

To a solution of ethyl 2-(pyridin-2-yl)acetate in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cooled to -78 °C, a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is added dropwise to generate the enolate.

-

After stirring for a period at low temperature, an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, dissolved in the same solvent, is added.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

-

This step is repeated to introduce the second fluorine atom.

Step 3: Hydrolysis to this compound

-

The purified ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate is dissolved in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a strong base (e.g., NaOH or LiOH).

-

The mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried and concentrated to yield the final product, which can be further purified by recrystallization.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Inhibition of Indoleamine 2,3-dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, resulting in an immunosuppressive environment that allows tumors to evade the host immune system. Therefore, inhibitors of IDO1 are being actively pursued as cancer immunotherapies.

Structurally related heteroaryl compounds have shown inhibitory activity against IDO1. For instance, certain tryptamine and theophylline derivatives have been reported to inhibit IDO1 with IC50 values in the nanomolar to low micromolar range. The pyridin-2-yl group of the title compound can potentially mimic the indole ring of the natural substrate, tryptophan, and interact with the active site of the enzyme. The gem-difluoroacetic acid moiety can form key interactions with active site residues.

Inhibition of Kynurenine Monooxygenase (KMO)

KMO is another key enzyme in the kynurenine pathway, responsible for converting kynurenine to 3-hydroxykynurenine. Inhibition of KMO is a therapeutic strategy for neurodegenerative disorders such as Huntington's and Alzheimer's diseases, as it can reduce the production of the neurotoxic metabolite quinolinic acid and increase the levels of the neuroprotective kynurenic acid.

Aryl pyrimidine carboxylic acids have been reported as potent and selective inhibitors of KMO. This suggests that the this compound scaffold could also be a promising starting point for the design of novel KMO inhibitors.

Structure-Activity Relationship Insights from Related Compounds

Based on published data for related heterocyclic compounds, the following SAR trends can be hypothesized for this compound analogues:

-

Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring are expected to significantly influence binding affinity. Electron-withdrawing or electron-donating groups at different positions could modulate the pKa of the pyridine nitrogen and its ability to form hydrogen bonds.

-

Replacement of the Pyridine Ring: Replacing the pyridin-2-yl moiety with other heteroaromatic rings (e.g., pyrimidinyl, thiazolyl, pyrazinyl) could lead to altered selectivity and potency against different enzyme targets.

-

Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group would likely abolish activity if the free carboxylate is essential for binding, but could be a viable prodrug strategy.

Quantitative Data on Structurally Related Compounds

The following table summarizes the biological activity of some structurally related compounds that, while not being direct analogues, provide a rationale for the investigation of this compound derivatives as enzyme inhibitors.

| Compound Class | Target Enzyme | Compound Structure (Representative) | IC₅₀ (µM) |

| 2-(Pyridin-2-yl)pyrimidine Derivatives | Anti-fibrotic Activity (HSC-T6 cells) | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |

| Pyridin-2-yl Urea Derivatives | ASK1 Kinase | N/A (Proprietary Structures) | 0.00155 - 0.045 |

| Tryptamine Derivatives | IDO1 | N/A (Complex Structure) | 0.120 |

| Theophylline Derivatives | IDO1 | N/A (Complex Structure) | 10.07 |

Note: The data presented is for structurally related but distinct chemical series. Direct biological data for this compound analogues is limited in publicly available literature.

Signaling Pathways and Experimental Workflows

The Kynurenine Pathway and Potential Points of Intervention

The diagram below illustrates the kynurenine pathway and highlights the positions of IDO1 and KMO as key therapeutic targets.

Caption: The Kynurenine Pathway with potential inhibition points.

Experimental Workflow for Inhibitor Screening

A typical workflow for the screening and characterization of novel enzyme inhibitors is depicted below.

Caption: A standard workflow for the evaluation of enzyme inhibitors.

Protocol for an In Vitro IDO1 Inhibition Assay

This is a generalized protocol for determining the inhibitory activity of compounds against the IDO1 enzyme.

-

Reagents and Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Spectrophotometer

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the recombinant IDO1 enzyme to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a specific duration (e.g., 15-60 minutes).

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.

-

Measure the absorbance of the kynurenine produced at a specific wavelength (e.g., 321 nm) using a spectrophotometer.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

Structural analogues of this compound represent a promising class of compounds for the development of novel therapeutics, particularly as enzyme inhibitors. The presence of the gem-difluoroacetic acid moiety offers potential advantages in terms of metabolic stability and binding interactions. While comprehensive SAR data for this specific scaffold is currently limited, the information gathered from related heterocyclic compounds suggests that these analogues are worthy of investigation as inhibitors of key enzymes in pathways such as the kynurenine pathway. The synthetic and experimental protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting area of medicinal chemistry. Further research is warranted to synthesize and evaluate a diverse library of these analogues to unlock their full therapeutic potential.

Methodological & Application

Application Notes and Protocols for 2,2-Difluoro-2-(pyridin-2-yl)acetic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(pyridin-2-yl)acetic acid is a versatile fluorinated building block of significant interest in medicinal chemistry. The incorporation of a difluoromethyl group adjacent to a pyridine ring offers a unique combination of physicochemical properties that can be exploited to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. The pyridine ring can participate in crucial hydrogen bonding and aromatic interactions with biological targets, while the difluoroacetic acid moiety serves as a valuable handle for further chemical modification, most commonly through amide bond formation. This document provides an overview of the potential applications of this compound, along with detailed protocols for its use in the synthesis of biologically active compounds.

Key Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically >98% | [1] |

Potential Medicinal Chemistry Applications

While specific biological activity data for direct derivatives of this compound are not extensively reported in publicly available literature, the structural motif is present in compounds with a range of activities. Based on the biological activities of structurally related pyridine derivatives, key potential applications for derivatives of this compound include:

-

Anti-fibrotic Agents: Pyridine and pyrimidine derivatives have shown promise in inhibiting fibrosis. For instance, novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated anti-fibrotic activity by reducing collagen deposition.[3][4][5]

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are crucial in oncology and immunology.[6][7][8][9]

-

Anti-inflammatory Agents: Phenylacetic acid and heteroaryl acetic acid derivatives are well-established classes of non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]

-

Anticancer Agents: Various pyridine derivatives have been synthesized and evaluated for their anticancer properties against a range of human tumor cell lines.[12][13][14]

Experimental Protocols

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex molecules, typically via amide bond formation.

Protocol 1: General Synthesis of 2,2-Difluoro-2-(pyridin-2-yl)acetamides

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using HATU as a coupling agent.

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the desired amine (1.1 equivalents) to the solution.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Finally, add HATU (1.2 equivalents) to the stirring solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,2-difluoro-2-(pyridin-2-yl)acetamide.

Protocol 2: Evaluation of Anti-Fibrotic Activity of Synthesized Amides

This protocol is adapted from the evaluation of related 2-(pyridin-2-yl) pyrimidine derivatives and can be used to assess the anti-fibrotic potential of newly synthesized compounds.[3][4][5]

Cell Line:

-

Immortalized rat hepatic stellate cells (HSC-T6)

Assays:

-

MTT Assay for Cell Proliferation:

-

Seed HSC-T6 cells in a 96-well plate and culture with serum-free medium to synchronize the cells.

-

Replace the medium with one containing 2% fetal bovine serum to stimulate activation.

-

Treat the cells with various concentrations of the synthesized compounds.

-

After a set incubation period (e.g., 24-72 hours), perform a standard MTT assay to determine cell viability and calculate the IC₅₀ value.

-

-

Picro-Sirius Red Staining for Collagen Deposition: